molecular formula C17H13N3O4 B5761728 3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid

3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid

Cat. No.: B5761728
M. Wt: 323.30 g/mol
InChI Key: BTCYOOVZJXHMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid is a useful research compound. Its molecular formula is C17H13N3O4 and its molecular weight is 323.30 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid is 323.09060590 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The future directions for research on “3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid” and related compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of biological activities exhibited by quinazoline derivatives , these compounds may have potential applications in the development of new therapeutic agents.

Mechanism of Action

Target of Action

The primary targets of 3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system.

Mode of Action

The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the nervous system. The compound’s interaction with its targets results in changes in the nervous system’s signaling processes.

Pharmacokinetics

Benzoic acid, a component of the compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is an increase in the concentration of acetylcholine in the nervous system due to the inhibition of AChE and BuChE . This can lead to changes in the signaling processes of the nervous system.

Properties

IUPAC Name

3-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-15(19-12-5-3-4-11(8-12)17(23)24)9-20-10-18-14-7-2-1-6-13(14)16(20)22/h1-8,10H,9H2,(H,19,21)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCYOOVZJXHMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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